molecular formula C26H21N5O2 B10936452 6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936452
M. Wt: 435.5 g/mol
InChI Key: AQSZFOIVHYRCDL-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring. The compound also contains a cyclopropyl group, a methyl group, a phenyl group, and an oxazole moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methyl, phenyl, and oxazole groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxazole moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H21N5O2/c1-16-24-21(26(32)28-19-7-5-6-18(14-19)23-12-13-27-33-23)15-22(17-10-11-17)29-25(24)31(30-16)20-8-3-2-4-9-20/h2-9,12-15,17H,10-11H2,1H3,(H,28,32)

InChI Key

AQSZFOIVHYRCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C6=CC=CC=C6

Origin of Product

United States

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